molecular formula C7H13BF3K B3422032 trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate CAS No. 2375371-69-8

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate

Cat. No.: B3422032
CAS No.: 2375371-69-8
M. Wt: 204.08 g/mol
InChI Key: NWIVWMMKAGJIEF-KGZKBUQUSA-N
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Description

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate: is a chemical compound with the molecular formula C7H13BF3K. It is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly useful in various synthetic applications, including cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The tert-butyl group is introduced to the cyclopropyl ring to enhance the stability and reactivity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.

Major Products Formed:

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Substituted Cyclopropyl Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a reagent in various catalytic processes, including cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Applied in the synthesis of compounds used in agriculture.

Mechanism of Action

The mechanism of action of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric hindrance, enhancing the selectivity and efficiency of the reaction.

Comparison with Similar Compounds

    Potassium (2-cyclopropyl)trifluoroborate: Lacks the tert-butyl group, resulting in different reactivity and stability.

    Potassium (2-(tert-butyl)cyclopropyl)borohydride: Contains a borohydride group instead of trifluoroborate, leading to different chemical properties.

Uniqueness: trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate is unique due to the presence of both the tert-butyl group and the trifluoroborate moiety. This combination provides enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;[(1R,2R)-2-tert-butylcyclopropyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c1-7(2,3)5-4-6(5)8(9,10)11;/h5-6H,4H2,1-3H3;/q-1;+1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVWMMKAGJIEF-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375371-69-8
Record name rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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